molecular formula C11H11NO B8775134 6-Ethoxyisoquinoline

6-Ethoxyisoquinoline

Cat. No.: B8775134
M. Wt: 173.21 g/mol
InChI Key: IGGGWGBPSWUADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxyisoquinoline is a heterocyclic aromatic compound featuring an ethoxy group (-OCH₂CH₃) at the 6-position of the isoquinoline scaffold. Its molecular formula is C₁₇H₁₆NO⁺ (neutral form: C₁₁H₁₁NO), with a molecular weight of 250.1226 g/mol (HRMS data) . The compound is synthesized via a Suzuki coupling reaction between a boronic acid intermediate and a 4-chlorophenyl group, yielding a white solid with an 82% efficiency . Key spectral data include:

  • ¹³C NMR (DMSO): δ 160.2 (C-O), 63.4 (ethoxy CH₂), 14.4 (ethoxy CH₃) .
  • HRMS (ESI+): Observed m/z 250.1229 (calculated: 250.1226) .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-ethoxyisoquinoline

InChI

InChI=1S/C11H11NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-8H,2H2,1H3

InChI Key

IGGGWGBPSWUADK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituent(s) Molecular Formula CAS No. Key Synthetic Method References
This compound 6-OCH₂CH₃ C₁₁H₁₁NO N/A Suzuki coupling
6-Methoxyisoquinoline 6-OCH₃ C₁₀H₉NO N/A Nucleophilic substitution
6-Methylisoquinoline 6-CH₃ C₁₀H₉N 34528-67-1 Friedel-Crafts alkylation
6-Chloroisoquinoline 6-Cl C₉H₆ClN 62882-02-4 Direct halogenation
4-Chloro-6-ethoxyquinoline 4-Cl, 6-OCH₂CH₃ C₁₁H₁₀ClNO 103862-63-1 Pd-catalyzed coupling

Key Observations :

  • Electronic Effects : The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing chloro (-Cl) substituent .
  • Steric Effects : Ethoxy’s larger size may hinder π-stacking interactions in biological targets compared to smaller groups like methoxy (-OCH₃) or methyl (-CH₃) .
  • Synthetic Flexibility: Suzuki coupling (used for this compound) offers regioselectivity, whereas halogenation or alkylation methods are less precise .

Pharmacological Relevance

  • 6-Methoxyisoquinoline: Found in alkaloid derivatives with reported antitumor and antimicrobial activities .
  • Tetrahydroisoquinolines: 6-Amino derivatives (e.g., from Scheme 3 in ) show selective antagonism for orexin receptors (Ke values validated when EC₅₀ ratios ≥ 4) .
  • 4-Chloro-6-ethoxyquinoline: The chloro-ethoxy combination in quinoline scaffolds is explored in antimalarial drug development .

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